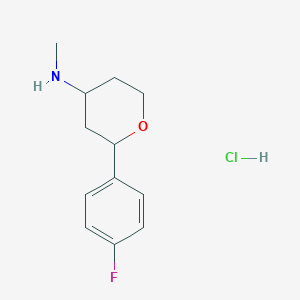![molecular formula C16H14N2O3 B1448445 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione CAS No. 1803566-67-7](/img/structure/B1448445.png)
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione
説明
“5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1803566-67-7 . It has a molecular weight of 282.3 . The IUPAC name for this compound is 5-(2-(benzyloxy)phenyl)-1H-imidazole-2,4-diol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H14N2O3/c19-15-14 (17-16 (20)18-15)12-8-4-5-9-13 (12)21-10-11-6-2-1-3-7-11/h1-9,19H,10H2, (H2,17,18,20) . This indicates the presence of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .科学的研究の応用
Electrochemical Studies and DNA Binding
Imidazolidine derivatives, including compounds similar to 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione, have been the subject of electrochemical studies. The electrochemical behavior of such compounds has been examined through cyclic, differential pulse, and square wave voltammetry techniques. These studies help in understanding the redox properties and potential pharmaceutical applications of imidazolidine derivatives (Nosheen et al., 2012). Additionally, the DNA binding affinity of similar imidazolidine derivatives has been investigated, indicating their potential in anti-cancer drug development. These findings demonstrate a significant affinity towards DNA, which could justify their use in therapeutic applications (Shah et al., 2013).
Structural Insights and Antidepressant Activity
Research has delved into the crystal structure of related imidazolidine-2,4-dione compounds, providing insights into their molecular configurations. Such structural elucidation is crucial for understanding the interaction mechanisms of these compounds with biological targets (Sethusankar et al., 2002). In addition, studies on 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, a compound with a similar core structure, have indicated potential antidepressant activities without significant inhibition of biogenic amine uptake or monoamine oxidase activity, suggesting a novel mechanism of action for these compounds (Wessels et al., 1980).
Antimicrobial and Antitumor Properties
New imidazolidine-2,4-dione analogues have been designed, synthesized, and evaluated for their antitumor activity. Some of these compounds have shown remarkable cytotoxic potency against various cancer cell lines, hinting at their potential as effective antitumor agents. The structure-activity relationship studies associated with these compounds could guide the development of more potent and selective cancer therapies (El-Sayed et al., 2018). Furthermore, the antimicrobial activity of substituted imidazolidinediones and thioxoimidazolidinones has been explored, revealing the potential of these compounds in combating microbial infections (Albuquerque et al., 1999).
Safety and Hazards
将来の方向性
While specific future directions for “5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione” are not available in the search results, imidazolidinone derivatives have been the subject of ongoing research due to their wide range of significant pharmacological or biological activities . They have potential applications in the development of new anticancer agents, antibacterial agents, antifungal agents, anti-diabetic agents, anti-inflammatory agents, and analgesic agents .
特性
IUPAC Name |
5-(2-phenylmethoxyphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15-14(17-16(20)18-15)12-8-4-5-9-13(12)21-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJJUEHRTCMZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


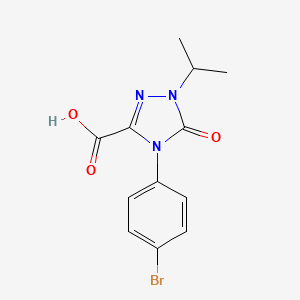
![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)
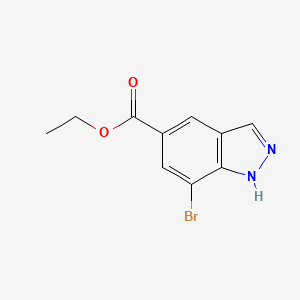

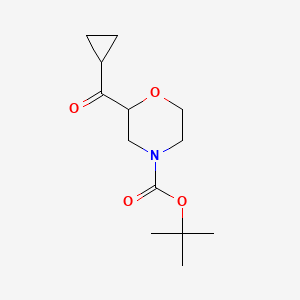

![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)
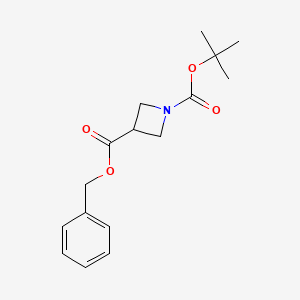
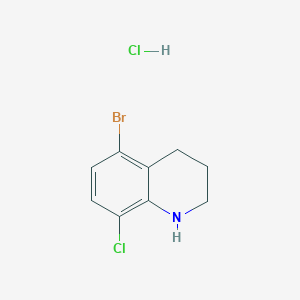


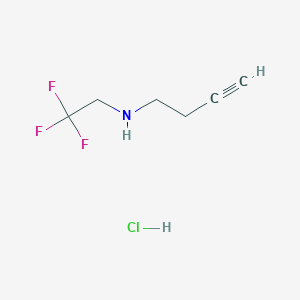
![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)
